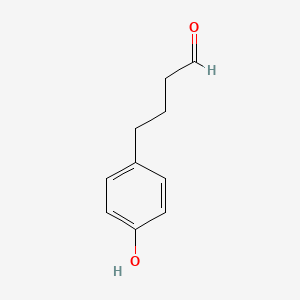
4-(4-Hydroxyphenyl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxyphenyl)butanal, also known as raspberry ketone, is an organic compound with the molecular formula C10H12O2. It is a naturally occurring phenolic compound found in various fruits, including raspberries, blackberries, and cranberries. This compound is widely used in the food and fragrance industry due to its pleasant fruity aroma. Additionally, it has gained attention for its potential health benefits, particularly in weight management and metabolic regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Hydroxyphenyl)butanal can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between p-hydroxybenzaldehyde and acetone. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as acid-activated Montmorillonite clay. The Friedel-Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one is carried out under constant stirring at elevated temperatures and pressures. This method offers high selectivity and conversion rates, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxyphenyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)butanoic acid.
Reduction: Formation of 4-(4-hydroxyphenyl)butanol.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(4-Hydroxyphenyl)butanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its potential in promoting lipolysis and fat oxidation, making it a subject of interest in obesity research.
Medicine: It has been investigated for its potential anti-obesity and anti-inflammatory properties.
Industry: Widely used in the food and fragrance industry as a flavoring agent and fragrance component
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxyphenyl)butanal involves its interaction with various molecular targets and pathways. It has been shown to inhibit key digestive enzymes, such as α-amylase and α-glucosidase, through hydrogen bonding and van der Waals forces. This inhibition helps regulate carbohydrate hydrolysis and glucose absorption, contributing to its potential anti-obesity effects .
Comparación Con Compuestos Similares
4-(4-Hydroxyphenyl)butanal is often compared with other similar compounds, such as:
Capsaicin: Known for its thermogenic properties and ability to promote fat oxidation.
Synephrine: A natural alkaloid with stimulant and lipolytic effects.
4-(4-Hydroxyphenyl)-2-butanone: Another phenolic compound with similar aromatic properties but different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and diverse applications.
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
4-(4-hydroxyphenyl)butanal |
InChI |
InChI=1S/C10H12O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-8,12H,1-3H2 |
Clave InChI |
YQBZVDHUSBTCJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride](/img/structure/B15313698.png)
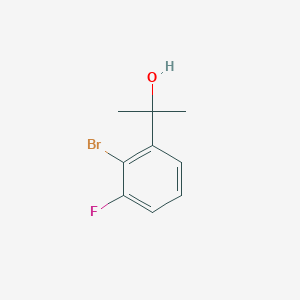
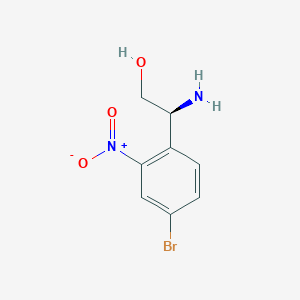
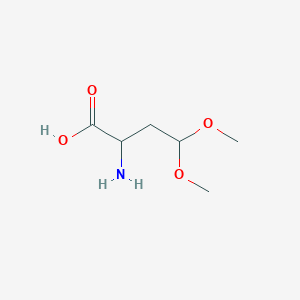
![1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15313732.png)

![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
![(5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)
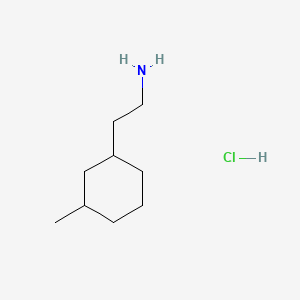
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
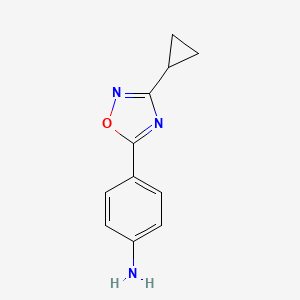
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
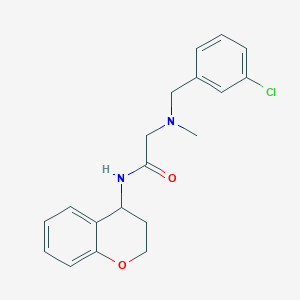
![N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide](/img/structure/B15313803.png)
